N-hydroxyisobutyrimidoyl chloride
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Overview
Description
N-hydroxyisobutyrimidoyl chloride is a chemical compound with the molecular formula C4H8ClNO and a molecular weight of 121.57 g/mol . It is known for its strong irritant properties and is typically found as a white crystalline solid . This compound is soluble in organic solvents such as ammonia and ethanol but is insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-hydroxyisobutyrimidoyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of isobutyronitrile with hydroxylamine hydrochloride in the presence of a base, followed by chlorination . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes. The starting materials, isobutyronitrile and hydroxylamine hydrochloride, are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions . The product is then purified through distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-hydroxyisobutyrimidoyl chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-hydroxyisobutyric acid.
Reduction: Reduction reactions can convert it into isobutyrimidoyl chloride.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: N-hydroxyisobutyric acid.
Reduction: Isobutyrimidoyl chloride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-hydroxyisobutyrimidoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-hydroxyisobutyrimidoyl chloride involves its reactivity with nucleophiles and electrophiles. It can form covalent bonds with various molecular targets, leading to the formation of new compounds . The pathways involved include nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
N-hydroxyisobutyric acid: Similar in structure but lacks the chloride group.
Isobutyrimidoyl chloride: Similar but lacks the hydroxyl group.
Hydroxylamine hydrochloride: Used as a starting material in the synthesis of N-hydroxyisobutyrimidoyl chloride.
Uniqueness
This compound is unique due to its combination of hydroxyl and chloride functional groups, which confer distinct reactivity and properties . This makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
Molecular Formula |
C4H8ClNO |
---|---|
Molecular Weight |
121.56 g/mol |
IUPAC Name |
(1E)-N-hydroxy-2-methylpropanimidoyl chloride |
InChI |
InChI=1S/C4H8ClNO/c1-3(2)4(5)6-7/h3,7H,1-2H3/b6-4+ |
InChI Key |
JNDGHLLVJGENOC-GQCTYLIASA-N |
Isomeric SMILES |
CC(C)/C(=N\O)/Cl |
Canonical SMILES |
CC(C)C(=NO)Cl |
Origin of Product |
United States |
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